

# A Comparative Guide to Zandatrigine and Other Selective NaV1.6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zandatrigine |           |
| Cat. No.:            | B11934395    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Zandatrigine** (NBI-921352/XEN901) against other emerging selective inhibitors of the voltage-gated sodium channel NaV1.6. The development of isoform-specific sodium channel blockers represents a significant evolution from non-selective agents, aiming for a wider therapeutic window and precision-medicine approaches for neurological disorders, particularly epilepsy.

### Introduction: The Rationale for NaV1.6 Selectivity

Voltage-gated sodium channels (NaVs) are fundamental for the initiation and propagation of action potentials in excitable cells. Within the central nervous system, four isoforms are predominantly expressed: NaV1.1, NaV1.2, NaV1.3, and NaV1.6. These isoforms are not distributed uniformly. NaV1.2 and NaV1.6 are densely concentrated in the axon initial segment (AIS) of excitatory pyramidal neurons, playing a crucial role in initiating the action potential.[1] Conversely, NaV1.1 is primarily expressed in inhibitory GABAergic interneurons.[2][3]

Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, lead to conditions like SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), characterized by neuronal hyperexcitability.[4][5] Traditional, non-selective sodium channel blockers (e.g., phenytoin, carbamazepine) inhibit multiple NaV isoforms, including NaV1.1. This can paradoxically reduce the activity of inhibitory interneurons, counteracting the therapeutic effect and narrowing the therapeutic index.[2][6] The rationale for developing selective NaV1.6 inhibitors is to specifically target hyperexcitability in excitatory neurons while sparing the function of inhibitory circuits and



avoiding off-target effects in the heart (mediated by NaV1.5) and skeletal muscle (NaV1.4).[2] [3][6]

## Compound Profiles Zandatrigine (NBI-921352, formerly XEN901)

**Zandatrigine** is a potent, highly selective, and orally active inhibitor of the NaV1.6 channel.[7] [8] It demonstrates state-dependent inhibition, preferentially binding to and stabilizing the inactivated state of the channel.[4][5][6] This mechanism makes it more effective at suppressing the rapid firing characteristic of seizures while having less impact on normal neuronal activity. Its binding site is believed to be on the VSD4 (voltage-sensing domain IV) structure.[7] Preclinical studies have shown that **Zandatrigine** robustly inhibits action potential firing in excitatory pyramidal neurons while sparing fast-spiking inhibitory interneurons.[4][5] It is currently in Phase II clinical trials for SCN8A-DEE and adult focal-onset seizures.[8][9][10]

### PRAX-562 (Relutrigine)

PRAX-562 is a first-in-class small molecule that acts as a preferential inhibitor of the persistent sodium current (INaP), a small, non-inactivating current that contributes to setting the resting membrane potential and promoting repetitive firing.[11][12] While not strictly isoform-selective in the same manner as **Zandatrigine**, its mechanism provides functional selectivity for disease-state hyperexcitability, as persistent currents are often enhanced by pathogenic mutations.[13] Preclinical data show it has potent anticonvulsant activity with an improved protective index compared to standard-of-care sodium channel blockers. PRAX-562 is in clinical development for SCN2A-DEE and SCN8A-DEE.[11]

### Other Preclinical NaV1.6 Inhibitors

Research has yielded other compounds that help explore the pharmacology of NaV1.6 inhibition. These include molecules like XPC-7224, which is highly selective for NaV1.6, and XPC-5462, which is a dual inhibitor of NaV1.6 and NaV1.2.[3][14][15] These tool compounds are valuable for dissecting the relative contributions of different NaV isoforms to neuronal function and seizure pathology, confirming that selective NaV1.6 inhibition is a primary driver of efficacy in certain seizure models.[14]

## **Data Presentation: Quantitative Comparison**



The following tables summarize the available quantitative data for **Zandatrigine** and its comparators.

Table 1: In Vitro Selectivity Profile of NaV Inhibitors (IC50 in  $\mu$ M)



| Compo<br>und                      | hNaV1.6                       | hNaV1.1 | hNaV1.2 | hNaV1.5 | hNaV1.7 | Selectiv<br>ity Ratio<br>(NaV1.1/<br>NaV1.6) | Referen<br>ce(s) |
|-----------------------------------|-------------------------------|---------|---------|---------|---------|----------------------------------------------|------------------|
| Zandatrig<br>ine (NBI-<br>921352) | 0.051                         | 39      | 6.9     | >30     | 14.1    | ~756x                                        | [4][6][7]        |
| PRAX-<br>562                      | 0.141<br>(Persiste<br>nt INa) | N/A     | N/A     | N/A     | N/A     | N/A                                          | [12]             |
| XPC-<br>7224                      | 0.078                         | >10     | 3.6     | >10     | >10     | >128x                                        | [14][15]         |
| XPC-<br>5462<br>(Dual)            | 0.010                         | 1.4     | 0.011   | >10     | 0.73    | ~128x                                        | [14][15]         |
| Phenytoi<br>n                     | 10.4                          | 11.2    | 8.8     | 24.5    | 10.9    | ~1x                                          | [14]             |
| Carbama<br>zepine                 | 19.3                          | 25.4    | 24.2    | 47.9    | 24.3    | ~1.3x                                        | [14]             |

N/A:

Data not

available

in the

reviewed

sources.

PRAX-

562 data

reflects

inhibition

of

persisten

t current,

which is

a



different
mechanis
m than
peak
current
inhibition
measure
d for

others.

Table 2: Preclinical Efficacy in Seizure Models

| Compound                     | Animal Model                     | Efficacy<br>Endpoint        | Key Finding                                                                                            | Reference(s) |
|------------------------------|----------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------|--------------|
| Zandatrigine<br>(NBI-921352) | Scn8aN1768D/+<br>Mouse (MES)     | Reduced GTC<br>Seizures     | ED50 of 15<br>mg/kg (oral);<br>effective at lower<br>brain<br>concentrations<br>than standard<br>ASMs. | [4][5][7]    |
| PRAX-562                     | Mouse (MES)                      | Protection from<br>Seizures | Potent anticonvulsant activity with a significantly improved protective index vs. carbamazepine.       | [12]         |
| XEN901<br>(Zandatrigine)     | SCN8A Gain-of-<br>Function Mouse | Seizure Efficacy            | Achieved same degree of efficacy as phenytoin at 1000-fold lower brain exposures.                      | [16]         |



**Table 3: Human Pharmacokinetic and Safety Profile** 

(Phase 1)

| Compound                                                               | Dosing                                            | Key PK<br>Parameters                                                                            | Tolerability                                                                                    | Reference(s) |
|------------------------------------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|--------------|
| Zandatrigine<br>(XEN901)                                               | Single (up to 80 mg) & Multiple (up to 45 mg BID) | T1/2: 7.9-8.9<br>hours; Steady<br>state in 2-3 days;<br>Near dose-<br>proportional<br>exposure. | Well-tolerated. Mild/moderate AEs included nausea, dizziness, muscle twitching. No serious AEs. | [17]         |
| PRAX-562                                                               | N/A (Phase 1<br>completed)                        | N/A                                                                                             | Generally well-<br>tolerated in three<br>Phase 1 studies.                                       |              |
| N/A: Specific quantitative data not available in the reviewed sources. |                                                   |                                                                                                 |                                                                                                 |              |

## **Mandatory Visualization**

// Pathways NaV1\_6 -> NaV1\_6\_open [label="Depolarization", color="#202124", fontcolor="#202124"]; NaV1\_6\_open -> AP [label="Na+ Influx", color="#202124", fontcolor="#202124"]; GoF -> NaV1\_6\_open [style=dashed, label="Promotes", color="#EA4335", fontcolor="#EA4335"]; AP -> Hyper [label="Excessive Firing", color="#EA4335", fontcolor="#EA4335"];

// Inhibition Zandatrigine -> NaV1\_6\_open [label="Binds & Stabilizes\nInactivated State", color="#34A853", fontcolor="#34A853", arrowhead=T]; NaV1\_6\_open -> AP [style=invis]; // To position the inhibition effect edge [style=invis, arrowhead=none]; Zandatrigine -> Hyper [label="Blocks Na+ Influx,\nReduces Seizures", style=dashed, color="#34A853", fontcolor="#34A853", arrowhead=T, len=1.5];



} enddot Caption: Mechanism of NaV1.6-mediated hyperexcitability and **Zandatrigine** action.



Click to download full resolution via product page



# Experimental Protocols Automated Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to assess the potency and selectivity of inhibitors on various NaV channel isoforms.

- Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the human NaV channel isoform of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6). Cells are cultured under standard conditions.
- Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3.
- Voltage Protocol (State-Dependence): To assess inhibition of the inactivated state, cells are held at a depolarized potential (e.g., -70 mV, near the V1/2 of inactivation) for several seconds. Test pulses to 0 mV are applied to elicit sodium currents.
- Data Analysis: The peak sodium current is measured before and after the application of varying concentrations of the test compound (e.g., Zandatrigine). The concentration-response data are fitted to a Hill equation to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the channel current. Selectivity is calculated by comparing the IC50 for NaV1.6 to the IC50 for other isoforms.[4][6]

### In Vivo Maximal Electroshock (MES) Seizure Model

This protocol assesses the anticonvulsant activity of a compound in rodents.

- Animals: Adult male mice or rats are used.
- Compound Administration: The test compound (e.g., Zandatrigine) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Testing is performed at the predicted time of maximum drug effect, determined from prior pharmacokinetic studies (e.g., 2 hours post-dose).[7]



- Seizure Induction: A maximal seizure is induced via corneal electrodes that deliver a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds).
- Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a generalized tonic-clonic seizure (GTC) in this model.
- Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the median effective dose (ED50), the dose that protects 50% of the animals from seizures. A protective index (PI) can be calculated by comparing the ED50 to a dose that causes motor impairment (e.g., on a rotarod test).[12]

### Conclusion

**Zandatrigine** and PRAX-562 represent two distinct, sophisticated strategies for targeting NaV-mediated hyperexcitability. **Zandatrigine** is an exemplar of an isoform-selective inhibitor, designed to potently block NaV1.6 channels that are critical for firing in excitatory neurons while sparing NaV1.1 in inhibitory neurons.[2][4][5] This high selectivity is predicted to lead to a superior therapeutic index compared to non-selective drugs.[3] In contrast, PRAX-562 achieves a different form of selectivity by preferentially targeting the persistent sodium current, a pathological feature often enhanced in epilepsy, thereby focusing its action on channels in a "disease state".[11][12]

The preclinical data for both compounds are promising, demonstrating potent anticonvulsant effects in relevant animal models at concentrations or doses that are better tolerated than older medications.[5][12] The choice between an isoform-selective versus a persistent-current-selective inhibitor may ultimately depend on the specific genetic and pathological underpinnings of a patient's epilepsy. The ongoing clinical trials for these compounds will be crucial in determining how these distinct pharmacological profiles translate into tangible clinical benefits for patients with SCN8A-DEE, focal seizures, and other epileptic encephalopathies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. zandatrigine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Zandatrigine by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Praxis AES Wrap-up: Best-in-Class Potential Across Rare [globenewswire.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. investor.xenon-pharma.com [investor.xenon-pharma.com]
- 17. neurology.org [neurology.org]
- To cite this document: BenchChem. [A Comparative Guide to Zandatrigine and Other Selective NaV1.6 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11934395#zandatrigine-versus-other-nav1-6-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com